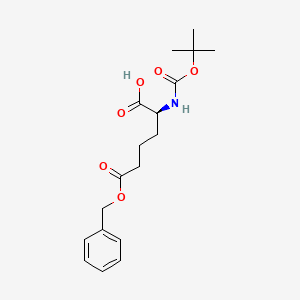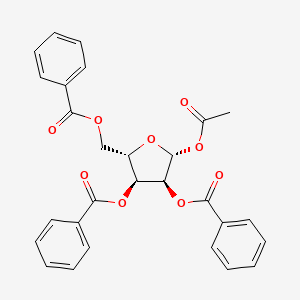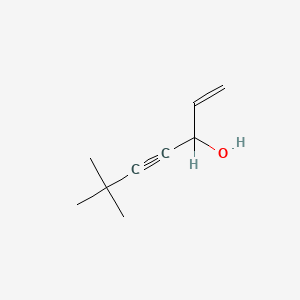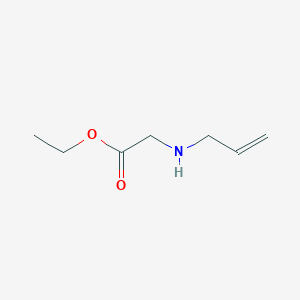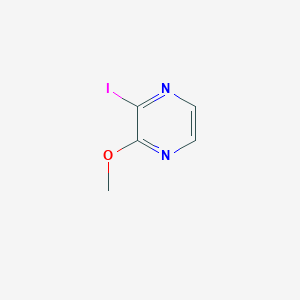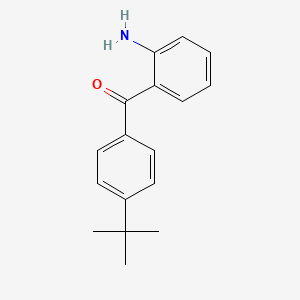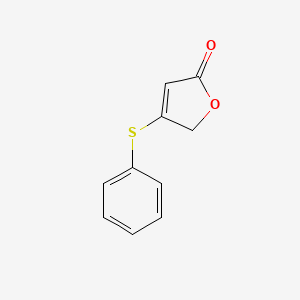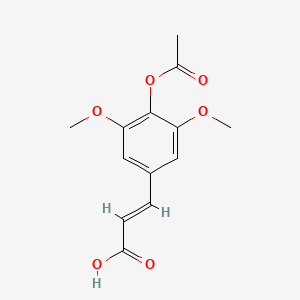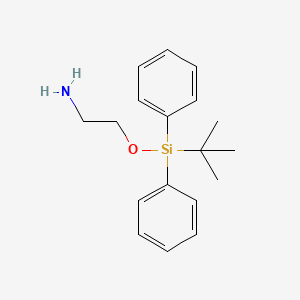![molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8](/img/structure/B1337941.png)
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid
説明
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid, also known as 2-thiocarboxylic acid, is a naturally occurring compound found in a variety of plants and animals. It is an important intermediate in the synthesis of many important compounds, including pharmaceuticals, pesticides, and dyes. This compound has a wide range of applications in both scientific research and industry.
科学的研究の応用
Synthetic Chemistry and Material Science
Synthesis and Reactions
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid and its derivatives serve as key intermediates in the synthesis of a wide range of compounds. For instance, the synthesis and reactions involving thiosemicarbazides, triazoles, and Schiff bases have shown potential antihypertensive α-blocking activity, indicating the utility of these derivatives in medicinal chemistry (Abdel-Wahab et al., 2008). Another study demonstrated the divergent cyclizations of acetic acids with formyl and acetyl electrophiles, showcasing the versatility of these compounds in synthesizing bicyclic heterocycles (Smyth et al., 2007).
Antimicrobial Agents
The thiazolyl-acetic acid derivatives have been evaluated for their antimicrobial properties. Notably, certain derivatives exhibited strong and broad antibacterial and antifungal activities, suggesting their potential as biocides or preservatives in cosmetics and detergents (Shirai et al., 2013).
Electrochromic Properties
The electrochemical synthesis and electrochromic properties of poly(2-(9H-carbazol-9-yl)acetic acid) film have been explored, revealing its utility in developing color-changing materials for various applications (Elkhidr et al., 2021).
Biological Activities
Antitumor and Antifilarial Agents
Thiazole acetic acid derivatives have been synthesized and evaluated for their potential antitumor and antifilarial activities. Some derivatives demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).
Antimycobacterial Activity
Several [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid hydrazide derivatives were synthesized and showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis strains, highlighting their potential in addressing tuberculosis (Mamolo et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Thiazole derivatives have been found to interact with various biological targets
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid may have a similar mode of action.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Based on the reported activities of thiazole derivatives, it can be speculated that this compound may have potential analgesic and anti-inflammatory activities .
特性
IUPAC Name |
3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCETWEVGXCGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505869 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78096-15-8 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
